molecular formula C17H18N4O3 B11140111 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B11140111
M. Wt: 326.35 g/mol
InChI Key: JUVZBNHULVCJDM-UHFFFAOYSA-N
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Description

  • This compound has a complex name, so let’s break it down:
    • The core structure is a diazaspiro[4.4]nonane , which consists of a bicyclic ring system with a nitrogen atom.
    • The substituents include a 1H-indole group and an acetamide group.
  • In simpler terms, it’s a spirocyclic compound with an indole moiety and an acetamide side chain.
  • The indole group is known for its biological activity, and the acetamide provides additional functionality.
  • Properties

    Molecular Formula

    C17H18N4O3

    Molecular Weight

    326.35 g/mol

    IUPAC Name

    2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1H-indol-5-yl)acetamide

    InChI

    InChI=1S/C17H18N4O3/c22-14(19-12-3-4-13-11(9-12)5-8-18-13)10-21-15(23)17(20-16(21)24)6-1-2-7-17/h3-5,8-9,18H,1-2,6-7,10H2,(H,19,22)(H,20,24)

    InChI Key

    JUVZBNHULVCJDM-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)NC=C4

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide (CAS Number: 926195-36-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy in different biological contexts.

    • Chemical Formula : C₁₀H₁₄N₂O₄
    • Molecular Weight : 226.23 g/mol
    • IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid
    • Appearance : Powder
    • Storage Conditions : Room temperature

    The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Preliminary studies suggest that it may exert effects through:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
    • Modulation of Signal Transduction Pathways : It is hypothesized to influence pathways related to inflammation and cell survival, which could be relevant in cancer and other diseases.

    Anticancer Properties

    Research indicates that 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated:

    • Cell Proliferation Inhibition : The compound showed a dose-dependent reduction in the viability of various cancer cell lines, including breast and colon cancer cells.
    Cell LineIC50 (μM)Reference
    MCF-7 (Breast)15
    HCT116 (Colon)20

    Anti-inflammatory Effects

    In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

    • Cytokine Production : Studies have shown that treatment with the compound reduces the production of pro-inflammatory cytokines in activated macrophages.

    Neuroprotective Effects

    Emerging evidence suggests neuroprotective properties:

    • Oxidative Stress Reduction : The compound has been reported to mitigate oxidative stress-induced neuronal damage in animal models.

    Case Studies

    Several case studies have explored the biological effects of this compound:

    • Study on Cancer Cell Lines :
      • Researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 μM.
    • Inflammation Model in Mice :
      • A murine model was used to evaluate the anti-inflammatory effects. Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to controls.

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